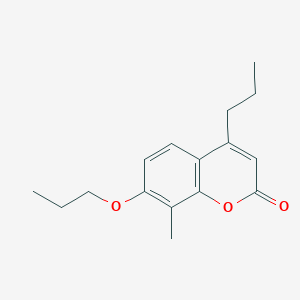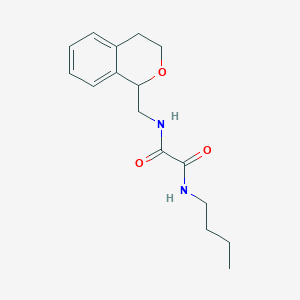
8-methyl-7-propoxy-4-propyl-2H-chromen-2-one
Overview
Description
8-methyl-7-propoxy-4-propyl-2H-chromen-2-one, also known as Dihydromethysticin, is a chemical compound that is found in the roots of the kava plant. Kava is a traditional plant that has been used for centuries in the South Pacific for its sedative and anxiolytic properties. Dihydromethysticin is one of the active compounds in kava that is responsible for its pharmacological effects. In recent years, there has been growing interest in the scientific research of Dihydromethysticin due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-methyl-7-propoxy-4-propyl-2H-chromen-2-onesticin is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that is responsible for reducing neuronal excitability. 8-methyl-7-propoxy-4-propyl-2H-chromen-2-onesticin is thought to enhance GABAergic transmission, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
8-methyl-7-propoxy-4-propyl-2H-chromen-2-onesticin has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is responsible for its anxiolytic and sedative effects. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-methyl-7-propoxy-4-propyl-2H-chromen-2-onesticin in lab experiments is that it is a natural compound that is found in the kava plant, making it a potentially safer alternative to synthetic drugs. However, one of the limitations is that the extraction process can be time-consuming and expensive, making it difficult to obtain large quantities of the compound for research purposes.
Future Directions
There are several future directions for the scientific research of 8-methyl-7-propoxy-4-propyl-2H-chromen-2-onesticin. One potential direction is its use as a therapeutic agent for anxiety and depression. Another potential direction is its use as an alternative to traditional pain medications. Further research is needed to fully understand the mechanism of action of 8-methyl-7-propoxy-4-propyl-2H-chromen-2-onesticin and its potential therapeutic applications.
Conclusion:
In conclusion, 8-methyl-7-propoxy-4-propyl-2H-chromen-2-onesticin is a chemical compound that is found in the kava plant and has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and analgesic properties, making it a potential alternative to traditional medications. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Scientific Research Applications
8-methyl-7-propoxy-4-propyl-2H-chromen-2-onesticin has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications is its use as an anxiolytic and sedative agent. Studies have shown that 8-methyl-7-propoxy-4-propyl-2H-chromen-2-onesticin can reduce anxiety and promote relaxation without impairing cognitive function. It has also been shown to have analgesic properties, making it a potential alternative to traditional pain medications.
properties
IUPAC Name |
8-methyl-7-propoxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-4-6-12-10-15(17)19-16-11(3)14(18-9-5-2)8-7-13(12)16/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIBTAQZXAWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3947893.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate](/img/structure/B3947894.png)
![N-{1-(1H-1,2,3-benzotriazol-1-yl)-2-[(4-chlorophenyl)thio]propyl}-2-pyridinamine](/img/structure/B3947896.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3947910.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B3947916.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3947923.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947946.png)


![1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947971.png)
![3-ethyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3947975.png)
![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947983.png)
![2-fluoro-N-[3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B3947990.png)